Guinea Pig Ileum Contractile Potency: Direct Head-to-Head K₀.₅ Comparison Versus Sialokinin I and Substance P
In the only published direct three-way comparison, sialokinin II, sialokinin I, and the canonical mammalian tachykinin substance P were assayed in parallel on isolated guinea pig ileum, a tissue preparation enriched in NK1 receptors. Sialokinin II exhibited a K₀.₅ of 6.58 nM, placing it between sialokinin I (5.07 nM) and substance P (4.94 nM). The ~30% reduction in potency of sialokinin II relative to sialokinin I is quantitatively attributable to the single Asp¹-for-Asn¹ substitution [1]. At suprapharmacological concentrations (≥3 × 10⁻⁸ M), both mosquito peptides produced stronger maximal contractions than substance P, although the physiological significance remains undetermined [1][2].
| Evidence Dimension | Contractile potency on guinea pig ileum (NK1 receptor-mediated) |
|---|---|
| Target Compound Data | K₀.₅ = 6.58 nM (sialokinin II; Asp¹-DTGDKFYGLM-NH₂) |
| Comparator Or Baseline | Sialokinin I (Asn¹-NTGDKFYGLM-NH₂): K₀.₅ = 5.07 nM; Substance P (RPKPQQFFGLM-NH₂): K₀.₅ = 4.94 nM |
| Quantified Difference | Sialokinin II is 1.30-fold less potent than sialokinin I (ΔK₀.₅ = +1.51 nM) and 1.33-fold less potent than substance P (ΔK₀.₅ = +1.64 nM) |
| Conditions | Isolated guinea pig ileum longitudinal smooth muscle; in vitro organ bath; n ≥ 3; K₀.₅ defined as concentration producing 50% of maximal contractile response |
Why This Matters
Researchers requiring a tachykinin with precisely calibrated NK1R agonist activity that is intermediate between the more potent sialokinin I and substance P can select sialokinin II to introduce a defined ~30% potency offset, enabling dose-response discrimination in co-treatment experimental designs.
- [1] Champagne DE, Ribeiro JM. Sialokinin I and II: vasodilatory tachykinins from the yellow fever mosquito Aedes aegypti. Proc Natl Acad Sci U S A. 1994 Jan 4;91(1):138-42. doi: 10.1073/pnas.91.1.138. PMID: 8278354; PMCID: PMC42901. View Source
- [2] Maier NC, Jarstfer AG. System and method for inhibiting cellular proliferation with tachykinins. US Patent 8,357,653 B2. Issued January 22, 2013. (Citing Champagne & Ribeiro 1994 data and confirming K₀.₅ values: 6.58 nM for Asn-form, 5.07 nM for Asp-form, 4.94 nM for Substance P.) View Source
